molecular formula C6H8Cl3F3O B6313320 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol CAS No. 1858251-61-2

3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol

Cat. No.: B6313320
CAS No.: 1858251-61-2
M. Wt: 259.5 g/mol
InChI Key: DHPBBSPERWZBFT-UHFFFAOYSA-N
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Description

3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is a fascinating chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The addition of an alkyl group to the molecule to form the desired pentan-2-ol structure.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms allows the compound to engage in unique chemical interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorobenzotrifluoride: A compound with similar halogenation but different structural features.

    2,3,4,5-Tetrafluoro-4’-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with distinct properties.

Uniqueness

3,4,4-Trichloro5,5,5-trifluoro-2-methylpentan-2-ol is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,4,4-trichloro-5,5,5-trifluoro-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3F3O/c1-3(2-13)4(7)5(8,9)6(10,11)12/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBBSPERWZBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(C(F)(F)F)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212846
Record name 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-61-2
Record name 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 3,4,4-trichloro-5,5,5-trifluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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